N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396799-99-7
VCID: VC7386686
InChI: InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17)
SMILES: C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide

CAS No.: 1396799-99-7

Cat. No.: VC7386686

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37

* For research use only. Not for human or veterinary use.

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide - 1396799-99-7

Specification

CAS No. 1396799-99-7
Molecular Formula C14H18N2OS
Molecular Weight 262.37
IUPAC Name N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17)
Standard InChI Key SZANJTBIXDPWJU-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a carboxamide group, which is further connected to a piperidine ring through a but-2-yn-1-yl linker. Key structural attributes include:

  • Thiophene ring: Imparts aromaticity and electronic conjugation.

  • Piperidine moiety: A six-membered amine ring contributing to basicity and potential receptor interactions.

  • Alkyne spacer: Enhances rigidity and influences molecular geometry .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide
Molecular FormulaC14H18N2OS\text{C}_{14}\text{H}_{18}\text{N}_2\text{OS}
Molecular Weight262.37 g/mol
SMILESC1CCN(CC1)CC#CCNC(=O)C2=CSC=C2
InChI KeySZANJTBIXDPWJU-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the alkyne linker: Coupling of 4-(piperidin-1-yl)but-2-yn-1-amine with thiophene-3-carboxylic acid.

  • Amide bond formation: Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Alkyne preparationPiperidine, propargyl bromide75–80%
Amide couplingEDC, HOBt, DCM, rt, 12 h60–65%

Optimization strategies include catalytic methods to enhance yield and purity. For instance, palladium-catalyzed Sonogashira coupling has been explored for analogous structures .

Physicochemical Properties

Spectral Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.45 (thiophene-H), 3.15 (piperidine-H), 2.55 (alkyne-H) .

  • MS: ESI-MS m/z 263.1 [M+H]+^+.

Stability and Reactivity

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions due to the amide bond.

  • Reactivity: The alkyne group participates in click chemistry (e.g., Huisgen cycloaddition), enabling functionalization .

Pharmaceutical Applications

Biological Activity

While direct data on this compound is limited, structural analogs demonstrate:

  • Antiviral activity: Thiophene carboxamides inhibit influenza polymerase (IC50_{50}: 25–31 µM) .

  • Antimycobacterial effects: Similar scaffolds target DprE1 in Mycobacterium tuberculosis (MIC: 0.02–0.12 µg/mL) .

Table 3: Comparative Bioactivity of Thiophene Carboxamides

CompoundTargetIC50_{50}/MIC
LEI-401 NAPE-PLD72 nM
TCA1 DprE10.48 µg/mL
Analogous thiophenes Influenza Polymerase25.4 µM

Structural and Computational Studies

X-ray Crystallography

Though crystal data for this compound is unavailable, related structures reveal:

  • Planar thiophene-carboxamide alignment: Facilitates π-π stacking interactions .

  • Piperidine conformation: Chair configuration minimizes steric strain .

Molecular Modeling

Docking studies predict affinity for enzymatic pockets (e.g., DprE1), driven by hydrogen bonding with Tyr60 and hydrophobic interactions .

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